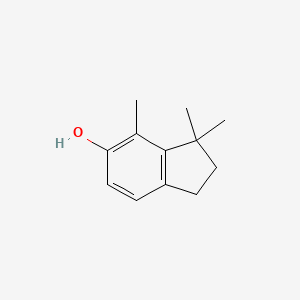
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid
概要
説明
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a tert-butyl(diphenyl)silyl group and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
The synthesis of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Methoxylation: The protected phenol is then subjected to methoxylation using a methylating agent like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major products formed from these reactions include phenols, boranes, and biaryl or styrene derivatives.
科学的研究の応用
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity and structural properties.
作用機序
The mechanism of action of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the tert-butyl(diphenyl)silyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Similar to this compound but lacks the tert-butyl(diphenyl)silyl group, affecting its steric and electronic properties.
(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid:
特性
CAS番号 |
482309-54-6 |
|---|---|
分子式 |
C23H27BO4Si |
分子量 |
406.4 g/mol |
IUPAC名 |
[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |
InChIキー |
ZSPFICKKGHQCFL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
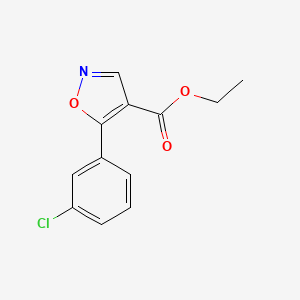


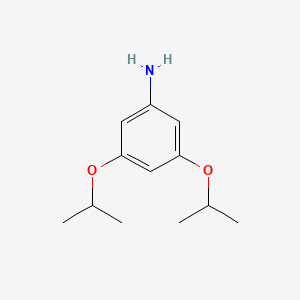


![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)
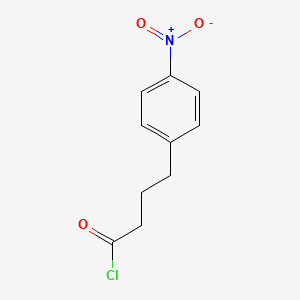
![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)
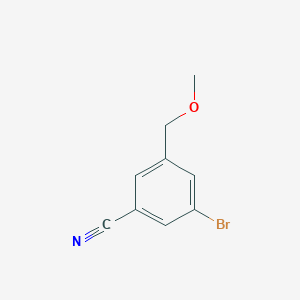
![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)
